An In-depth Technical Guide to the Synthesis and Characterization of Diphenyl Methyl Phosphate
An In-depth Technical Guide to the Synthesis and Characterization of Diphenyl Methyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of diphenyl methyl phosphate, a significant organophosphorus compound with applications as a flame retardant and ignition control additive.[1][2] As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific principles and practical insights essential for successful laboratory execution.
Introduction: The Significance of Diphenyl Methyl Phosphate
Diphenyl methyl phosphate (DMP), with the chemical formula C₁₃H₁₃O₄P, belongs to the class of aryl phosphate esters.[3][4] Its molecular structure, characterized by a central phosphate group bonded to two phenyl groups and one methyl group, imparts properties that make it a valuable, albeit historically used, industrial chemical.[5] Formerly employed as a gasoline additive, its primary modern relevance lies in its role as a flame retardant.[1][5] Understanding its synthesis and characterization is crucial for the development of new organophosphorus compounds and for toxicological and environmental studies, as it is also a metabolite of other flame retardants like triphenyl phosphate (TPHP).[3]
Synthesis of Diphenyl Methyl Phosphate: Methodologies and Mechanistic Insights
The synthesis of diphenyl methyl phosphate can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Here, we explore a common and effective method.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic approach to diphenyl methyl phosphate involves the formation of ester linkages to the central phosphorus atom. A key disconnection can be made at the P-O-CH₃ bond, suggesting a methylation reaction of a diphenyl phosphate precursor. Alternatively, building the molecule from a phosphorus oxychloride core by sequential addition of phenoxide and methoxide is a plausible, though potentially less selective, strategy.
A prevalent and historically significant method involves the reaction of diphenyl hydrogen phosphate with a methylating agent.[5] This approach is often favored due to the commercial availability of the starting materials.
Recommended Synthetic Protocol: Methylation of Diphenyl Phosphate
This protocol outlines a reliable method for the synthesis of diphenyl methyl phosphate.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of diphenyl methyl phosphate via methylation of diphenyl phosphate.
Materials and Reagents:
-
Diphenyl phosphate
-
Methyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diphenyl phosphate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.
-
Addition of Methylating Agent: To the stirred suspension, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude diphenyl methyl phosphate by vacuum distillation or column chromatography on silica gel to obtain a clear, oily liquid.[2]
Causality and Experimental Choices:
-
Base: Anhydrous potassium carbonate is used to deprotonate the acidic proton of diphenyl phosphate, forming the more nucleophilic phosphate anion, which readily attacks the electrophilic methyl iodide.
-
Solvent: Anhydrous acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
Work-up: The aqueous washes are crucial to remove any unreacted starting materials, byproducts, and inorganic salts. The sodium bicarbonate wash specifically neutralizes any remaining acidic species.
Characterization of Diphenyl Methyl Phosphate: A Spectroscopic Approach
Thorough characterization is essential to confirm the identity and purity of the synthesized diphenyl methyl phosphate. The following spectroscopic techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diphenyl methyl phosphate.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~3.8 | Doublet | 3H | Methyl protons (-OCH₃) |
The doublet splitting of the methyl protons is due to coupling with the phosphorus-31 nucleus.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~150 (d) | Cipso (aromatic, attached to O) |
| ~129 (s) | Cpara (aromatic) |
| ~125 (s) | Cmeta (aromatic) |
| ~120 (d) | Cortho (aromatic) |
| ~55 (d) | -OCH₃ |
The signals for carbons close to the phosphorus atom exhibit splitting due to C-P coupling.
³¹P NMR Spectroscopy:
³¹P NMR is particularly informative for organophosphorus compounds, providing a direct probe of the phosphorus environment.[6]
| Chemical Shift (δ) ppm | Assignment |
| ~ -5 to -7 | P=O |
The chemical shift is referenced to an external standard, typically 85% H₃PO₄.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[8]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3060-3040 | C-H stretch (aromatic) | Medium |
| ~2960-2850 | C-H stretch (aliphatic) | Medium |
| ~1590, 1490 | C=C stretch (aromatic) | Strong |
| ~1300-1250 | P=O stretch | Strong |
| ~1200-1100 | P-O-C stretch (aryl) | Strong |
| ~1030 | P-O-C stretch (alkyl) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): m/z = 264.0551 (calculated for C₁₃H₁₃O₄P)[5]
-
Key Fragmentation Patterns: The fragmentation of organophosphorus esters often involves cleavage of the P-O bonds.[9]
Figure 2: Molecular structure of diphenyl methyl phosphate.
Safety and Handling Precautions
Working with organophosphorus compounds and their reagents requires strict adherence to safety protocols.
-
Phosphorus Oxychloride: If used as a starting material, phosphorus oxychloride is highly corrosive and reacts violently with water.[10][11] It is toxic if inhaled and can cause severe skin and eye burns.[11][12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[10][12][13]
-
Methyl Iodide: Methyl iodide is a known carcinogen and a potent alkylating agent. Handle with extreme care in a fume hood and wear appropriate gloves.
-
General Precautions: Avoid inhalation of vapors and skin contact with all chemicals.[11] In case of contact, wash the affected area immediately with copious amounts of water.[13]
Conclusion
This guide has provided a detailed technical overview of the synthesis and characterization of diphenyl methyl phosphate. By understanding the underlying principles of the synthetic methodology and the interpretation of spectroscopic data, researchers can confidently prepare and verify this compound in a laboratory setting. The insights into experimental choices and safety precautions are intended to foster a culture of safety and efficiency in the laboratory.
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